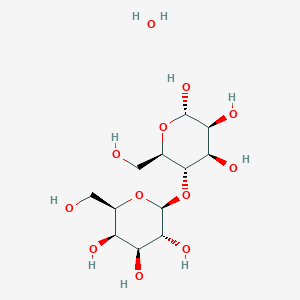

4-O-(b-D-Galactopyranosyl)-a-D-mannopyranose monohydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

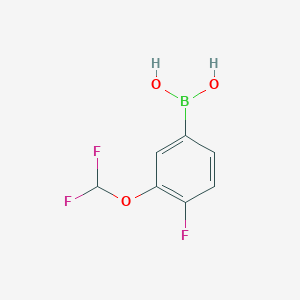

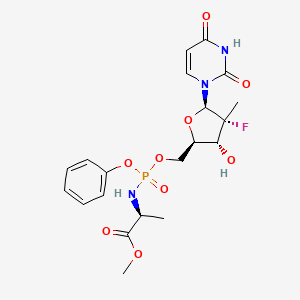

“4-O-(b-D-Galactopyranosyl)-a-D-mannopyranose monohydrate” is also known as α-lactose . It has a molecular formula of C12H22O11·H2O . Its molecular weight is 360.3118 .

Molecular Structure Analysis

The IUPAC Standard InChI for this compound is InChI=1S/C12H22O11/c13-1-3-5 (15)6 (16)9 (19)12 (22-3)23-10-4 (2-14)21-11 (20)8 (18)7 (10)17/h3-20H,1-2H2 . The chemical structure is available as a 2d Mol file .

Scientific Research Applications

Pharmaceutical Applications: Drug Formulation and Delivery

4-O-(b-D-Galactopyranosyl)-a-D-mannopyranose monohydrate: is utilized in the pharmaceutical industry for its role in drug formulation. Its structural properties can enhance the solubility and stability of active pharmaceutical ingredients (APIs), making it valuable in creating more effective drug delivery systems .

Cancer Research: Cytotoxic Activity

This compound has been synthesized with phenolic acid esters to create derivatives that exhibit cytotoxic activity. Studies have shown that these derivatives can be effective against human cancer cell lines, such as MCF-7 breast cancer and PC-3 prostate cancer cells, suggesting potential applications in cancer treatment .

Biochemistry: Glycosylation Studies

In biochemistry, the glycosylation of naturally occurring compounds is a significant area of study4-O-(b-D-Galactopyranosyl)-a-D-mannopyranose monohydrate can be used to investigate the effects of glycosylation on the physiochemical properties of molecules, which is crucial for understanding cell signaling and molecular interactions .

Nutritional Science: Dietary Supplements

Due to its sugar component, this compound may be explored for its nutritional value and potential use in dietary supplements. Its structural similarity to lactose suggests possible applications in food science and nutrition .

Material Science: Biodegradable Materials

The biocompatibility and structural complexity of 4-O-(b-D-Galactopyranosyl)-a-D-mannopyranose monohydrate make it a candidate for creating biodegradable materials. Research in this field could lead to the development of environmentally friendly packaging and products .

Analytical Chemistry: Reference Standards

This compound is used as a reference standard in analytical chemistry to ensure the accuracy and consistency of analytical methods, particularly in the measurement of carbohydrate content and purity .

Enzymology: Enzyme Substrate Specificity

It serves as a substrate in enzymology studies to determine enzyme specificity and activity, particularly for enzymes that interact with carbohydrates, such as glycosidases .

Biotechnology: Cell Culture Media

Lastly, it can be incorporated into cell culture media as a carbon source, supporting the growth and maintenance of various cell lines used in biotechnological applications .

properties

IUPAC Name |

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5S,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11.H2O/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17;/h3-20H,1-2H2;1H2/t3-,4-,5+,6+,7-,8+,9-,10-,11+,12+;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSVLPVUVIUVCRA-OCHQEDKVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@@H]([C@H]([C@H]2O)O)O)CO)O)O)O)O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40669973 |

Source

|

| Record name | 4-O-beta-D-Galactopyranosyl-alpha-D-mannopyranose--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40669973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-O-(b-D-Galactopyranosyl)-a-D-mannopyranose monohydrate | |

CAS RN |

103302-12-1 |

Source

|

| Record name | 4-O-beta-D-Galactopyranosyl-alpha-D-mannopyranose--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40669973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[(3R)-piperidin-3-yl]methyl]isoquinoline-5-sulfonamide;dihydrochloride](/img/structure/B1499774.png)

![Thiazolo[4,5-c]pyridin-4-amine](/img/structure/B1499795.png)